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molecular formula C14H11N3O B8706875 4-Phenyl-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 101799-77-3

4-Phenyl-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B8706875
M. Wt: 237.26 g/mol
InChI Key: LYWNGHPPMABTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04663327

Procedure details

22.7 g (0.1 mol) of the potassium salt of ethyl α-hydroxymethylene-phenylacetate and 18.2 g (0.1 mol) of 2-hydrazino-pyridine dihydrochloride in 200 ml of ethanol are stirred for 30 minutes at room temperature and then boiled under reflux for 5 hours. After the mixture has been cooled to room temperature, 19.1 g (1.7 mol) of potassium tert.-butylate are introduced in portions while nitrogen is simultaneously passed over the mixture. The mixture is stirred for 4 hours at room temperature and left to stand overnight. The precipitate formed is filtered off under suction and suspended in 100 ml of water, and the suspension is slightly acidified with acetic acid. The crystals are filtered off under suction, washed with water and dried in the air. 17.2 g (72.5% of theory) of 1 -pyrid-2-yl-4-phenyl-pyrazoline-5-one of melting point 132° to 133° C. (ethanol) are obtained.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
19.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].O[CH:3]=[C:4]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:5]([O:7]CC)=O.Cl.Cl.[NH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)[NH2:19]>C(O)C>[N:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=1[N:18]1[C:5](=[O:7])[C:4]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:3][NH:19]1 |f:2.3.4,^1:0|

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=C(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
18.2 g
Type
reactant
Smiles
Cl.Cl.N(N)C1=NC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
potassium tert.-butylate
Quantity
19.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1NC=C(C1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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